molecular formula C16H14N2O B14184890 1-(Diphenylamino)-1,5-dihydro-2H-pyrrol-2-one CAS No. 918638-08-1

1-(Diphenylamino)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14184890
CAS No.: 918638-08-1
M. Wt: 250.29 g/mol
InChI Key: ZFGOOAPKVGPGKU-UHFFFAOYSA-N
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Description

1-(Diphenylamino)-1,5-dihydro-2H-pyrrol-2-one is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound consists of a pyrrol-2-one core with a diphenylamino group attached, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Diphenylamino)-1,5-dihydro-2H-pyrrol-2-one typically involves the reaction of diphenylamine with a suitable pyrrol-2-one precursor under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the diphenylamine, followed by nucleophilic addition to the pyrrol-2-one precursor. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(Diphenylamino)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Diphenylamino)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Diphenylamino)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The diphenylamino group can participate in electron-donating interactions, while the pyrrol-2-one core can engage in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Diphenylamino)-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of the diphenylamino group and the pyrrol-2-one core, which imparts distinct electronic and structural properties. This combination allows for versatile applications in various fields, including organic electronics and medicinal chemistry .

Properties

CAS No.

918638-08-1

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

1-(N-phenylanilino)-2H-pyrrol-5-one

InChI

InChI=1S/C16H14N2O/c19-16-12-7-13-17(16)18(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-12H,13H2

InChI Key

ZFGOOAPKVGPGKU-UHFFFAOYSA-N

Canonical SMILES

C1C=CC(=O)N1N(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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